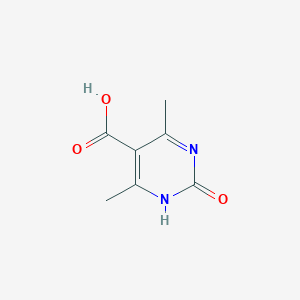

4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-2-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-3-5(6(10)11)4(2)9-7(12)8-3/h1-2H3,(H,10,11)(H,8,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYAVJZPZFFTER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=O)N1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions. One common method is the Biginelli reaction, which involves the reaction of an aldehyde, a β-keto ester, and urea in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Key Synthesis Methods

- Biginelli Reaction : Combines aldehydes with urea or thiourea.

- Oxidation and Reduction : Can undergo various reactions to yield derivatives.

Chemistry

4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid serves as a vital building block for synthesizing more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it an essential component in organic synthesis.

Biology

In biological research, this compound is utilized for:

- Enzyme Inhibition Studies : It acts as a ligand in biochemical assays to study enzyme activity.

- Pharmacological Research : Investigated for potential therapeutic effects due to its interaction with specific molecular targets.

Industry

The compound finds applications in the production of:

- Agrochemicals : Used in developing pesticides and herbicides.

- Dyes and Pigments : Employed in synthesizing various industrial dyes.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in drug development. For instance:

- Enzyme Inhibition : Research demonstrated that derivatives of this compound could effectively inhibit specific enzymes related to cancer pathways.

- Synthesis of Novel Agrochemicals : Investigations into new formulations for pest control have shown promising results using this compound as a precursor.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Core Heterocycle Variations

- Pyrimidine vs. Pyridine Derivatives: The compound 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid () replaces the pyrimidine core with a pyridine ring. This reduces the number of nitrogen atoms in the ring, altering electronic properties and hydrogen-bonding capacity. Pyridine derivatives are often explored for receptor targeting (e.g., cannabinoid CB2 agonists in ), whereas pyrimidine analogs may exhibit enhanced metabolic stability due to increased polarity .

Substituent Position and Functional Group Modifications

- Methyl Group Variations: 1,3,6-Trimethyl-2-oxo-tetrahydropyrimidine-5-carboxylic acid () introduces additional methyl groups at positions 1 and 3. 6-Methyl/1,6-Dimethylpyrimidine-5-carboxylic acid derivatives () feature hydroxyimino groups at position 2. These modifications enhance antimicrobial activity, suggesting that electron-withdrawing groups at position 2 improve bioactivity .

Carboxylic Acid Derivatives :

- Pyrimidine-5-carboxamides () replace the carboxylic acid with amide groups. This substitution increases lipophilicity, improving membrane permeability but reducing water solubility. Such derivatives are often prioritized in drug discovery for enhanced bioavailability .

- Propanamide-linked tetrazole derivatives () further modify the carboxylic acid into a propanamide chain with a tetrazole moiety. Tetrazoles mimic carboxylic acids in hydrogen bonding but offer greater metabolic resistance, highlighting the trade-off between stability and polarity .

Structural and Physicochemical Properties

Biological Activity

4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid (DMOCA) is a heterocyclic organic compound with the molecular formula C7H8N2O3. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as a pharmacological agent. The following sections explore its synthesis, biological mechanisms, and applications.

DMOCA can be synthesized through several methods, including the Biginelli reaction, which involves the condensation of aldehydes with urea or thiourea in the presence of an acid catalyst. The compound has a molecular weight of 168.15 g/mol and features a pyrimidine ring structure that contributes to its biological activity .

The biological activity of DMOCA primarily arises from its ability to interact with specific enzymes and receptors. It has been identified as a potential inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism that can contribute to oxidative stress and inflammation when overactive. DMOCA's structural features allow it to modulate enzyme activity, thus influencing various biochemical pathways .

Enzyme Inhibition Studies

Recent studies have demonstrated that DMOCA exhibits significant inhibitory effects on XO activity. For instance, a series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids were tested for their XO inhibitory properties, with DMOCA derivatives showing promising results. The structure-activity relationship (SAR) analysis indicated that specific substituents enhance inhibitory potency .

Comparative Analysis of Biological Activity

To understand the efficacy of DMOCA relative to similar compounds, a comparison was made with other pyrimidine derivatives:

| Compound Name | XO Inhibition Activity | Structural Features |

|---|---|---|

| This compound | High | Dimethyl groups at positions 4 and 6 |

| 2-Oxo-1,2-dihydropyrimidine-5-carboxylic acid | Moderate | Lacks dimethyl groups |

| 4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid | Low | Sulfur atom instead of oxygen |

Case Studies and Research Findings

- Xanthine Oxidase Inhibition : A study published in MDPI highlighted that DMOCA derivatives showed remarkable activity against XO. The presence of electronegative groups at specific positions on the phenyl ring increased the inhibitory activity significantly .

- Pharmacological Applications : DMOCA has been explored for its potential use in treating conditions associated with oxidative stress and inflammation due to its inhibitory effects on XO. This makes it a candidate for further development in therapeutic applications against diseases like gout and hyperuricemia .

- Structure-Activity Relationship (SAR) : Research indicates that modifications at various positions on the pyrimidine ring can enhance or diminish biological activity. For example, introducing different functional groups can lead to variations in enzyme inhibition potency .

Q & A

Q. What are the recommended methods for synthesizing 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid?

The synthesis typically involves acid-catalyzed cyclocondensation. For example, ethyl 3-oxobutanoate reacts with urea and acetaldehyde in ethanol under HCl catalysis at 85°C, followed by nitric acid oxidation to yield intermediates. Purification via silica gel chromatography (e.g., dichloromethane/methanol eluent) is critical for isolating the final product . Key steps include optimizing reaction time, temperature, and stoichiometric ratios to improve yields (e.g., achieving 79% yield for intermediates) .

Q. How is the corrosion inhibition efficiency of this compound evaluated in acidic environments?

Standard methods include:

- Mass loss measurements to quantify metal dissolution rates.

- Potentiodynamic polarization to determine Tafel slopes and classify inhibitor type (mixed-type in acetic acid) .

- Hydrogen gas evolution to assess inhibition kinetics. Efficiency correlates with concentration and follows the Langmuir adsorption isotherm, indicating monolayer surface coverage .

Q. What spectroscopic techniques confirm the structure of this compound and its derivatives?

- FT-IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- 1H/13C NMR : Confirms proton environments and substituent positions (e.g., methyl groups at δ ~2.1–2.3 ppm).

- Mass spectrometry : Validates molecular weight (e.g., m/z 197.14 for intermediates) .

Q. What safety precautions are necessary when handling this compound?

- Use PPE (respirators, gloves, face shields) to avoid inhalation or skin contact.

- Ensure local exhaust ventilation and avoid ignition sources due to potential decomposition into CO/NOx .

- Store in cool, dry conditions away from strong oxidizers .

Advanced Research Questions

Q. What experimental approaches validate the adsorption mechanism of this compound on metal surfaces?

- Langmuir isotherm analysis : Calculate adsorption equilibrium constants (K_ads) and Gibbs free energy (ΔG°_ads) to distinguish physisorption (ΔG°_ads < −20 kJ/mol) vs. chemisorption .

- SEM/EDS : Compare surface morphology and elemental composition pre/post exposure to confirm inhibitor film formation .

- Thermodynamic studies : Relate temperature-dependent inhibition efficiency to activation energy (E_a) for adsorption .

Q. How can researchers address discrepancies in reported biological activity data for derivatives?

- Replicate assays : Use standardized protocols (e.g., agar diffusion for antimicrobial activity) to minimize variability .

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., oxime or carboxylic acid groups) and correlate with bioactivity trends .

- Statistical validation : Apply ANOVA or regression models to assess significance of conflicting results .

Q. What strategies optimize reaction conditions for synthesizing novel derivatives with enhanced bioactivity?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency in multi-step syntheses .

- Catalyst screening : Test Lewis acids (e.g., HCl, POCl₃) to accelerate chlorination or coupling reactions (e.g., 30% yield improvement with POCl₃) .

- In situ monitoring : Use HPLC to track intermediate purity and adjust reaction time/temperature dynamically .

Q. How does modifying substituents on the dihydropyrimidine ring influence pharmacological properties?

- Oxime derivatives : Enhance antimicrobial activity by increasing electrophilicity at the pyrimidine ring .

- Methyl/carboxyl groups : Improve solubility for drug formulation but may reduce membrane permeability .

- Heterocyclic additions : Substituents like thiophene or triazole rings can target specific enzymes (e.g., EZH2 inhibitors in cancer models) .

Q. What computational methods predict interactions between this compound and biological targets?

- Molecular docking : Simulate binding affinity to enzyme active sites (e.g., EZH2’s catalytic domain) using AutoDock Vina .

- MD simulations : Assess stability of inhibitor-enzyme complexes over nanosecond timescales to prioritize candidates for synthesis .

- QSAR models : Corrogate electronic (e.g., HOMO/LUMO) and steric parameters with experimental IC₅₀ values .

Q. How can surface-enhanced Raman spectroscopy (SERS) improve corrosion inhibition studies?

- Nanoparticle substrates : Au/Ag colloids amplify Raman signals to detect adsorbed inhibitor layers at trace concentrations.

- In situ monitoring : Track molecular orientation (e.g., carboxylate group binding to steel) during polarization .

- Cross-validation : Compare SERS data with electrochemical impedance spectroscopy (EIS) to validate adsorption kinetics .

Notes

- Cite peer-reviewed studies (e.g., Int. J. Electrochem. Sci.) for authoritative data .

- Advanced questions emphasize mechanistic validation and methodological troubleshooting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.